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molecular formula C7H5BrN2O B068395 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 183208-34-6

5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No. B068395
M. Wt: 213.03 g/mol
InChI Key: DHPKTHROZFIEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476294B2

Procedure details

To a mixture of 5-bromo-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one (Aldrich, Buchs, Switzerland, 1.394 min) in DMF (7 ml) cooled with an ice-bath was added 55% NaH in oil (1.6 mmol) and the RM was stirred for 30 min at rt, then was added iodomethane (0.1 ml) and the RM was stirred for 30 min at rt. The RM was cooled with an ice-bath and was added 55% NaH in oil (1.6 mmol) and the RM was stirred for 15 min at rt, then was added iodomethane (0.1 ml) and the RM was stirred for 30 min at rt. The RM was cooled with an ice-bath and was added 55% NaH in oil (1.6 mmol) and the RM was stirred for 15 min at rt, then was added iodomethane (0.1 ml) and the RM was stirred for 1.5 h at rt. The RM was quenched with saturated aqueous NaHCO3 and extracted with EtOAc. The organic layer was washed with brine (3×), dried over Na2SO4, filtered and evaporated. The residue was absorbed on silica gel and purified by flash chromatography (heptane/EtOAc 0% to 40%). The fractions containing product were evaporated together to give the title compound as an off-white solid. (HPLC: tR 2.99 min (Method A); M+H=255, 257 MS-ES)
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
oil
Quantity
1.6 mmol
Type
reactant
Reaction Step Three
Quantity
0.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
oil
Quantity
1.6 mmol
Type
reactant
Reaction Step Five
Quantity
0.1 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
oil
Quantity
1.6 mmol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[CH2:10][C:9](=O)NC2=[N:6][CH:7]=1.[H-].[Na+].I[CH3:15].[CH3:16][N:17]([CH:19]=[O:20])[CH3:18]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:10]([CH3:9])([CH3:15])[C:19](=[O:20])[N:17]([CH3:18])[C:16]2=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.1 mL
Type
reactant
Smiles
IC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=NC1)NC(C2)=O
Name
Quantity
7 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
1.6 mmol
Type
reactant
Smiles
Step Four
Name
Quantity
0.1 mL
Type
reactant
Smiles
IC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
1.6 mmol
Type
reactant
Smiles
Step Six
Name
Quantity
0.1 mL
Type
reactant
Smiles
IC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
1.6 mmol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the RM was stirred for 30 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice-bath
STIRRING
Type
STIRRING
Details
the RM was stirred for 30 min at rt
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The RM was cooled with an ice-bath
STIRRING
Type
STIRRING
Details
the RM was stirred for 15 min at rt
Duration
15 min
STIRRING
Type
STIRRING
Details
the RM was stirred for 30 min at rt
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The RM was cooled with an ice-bath
STIRRING
Type
STIRRING
Details
the RM was stirred for 15 min at rt
Duration
15 min
STIRRING
Type
STIRRING
Details
the RM was stirred for 1.5 h at rt
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The RM was quenched with saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was absorbed on silica gel
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (heptane/EtOAc 0% to 40%)
ADDITION
Type
ADDITION
Details
The fractions containing product
CUSTOM
Type
CUSTOM
Details
were evaporated together

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)N(C(C2(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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